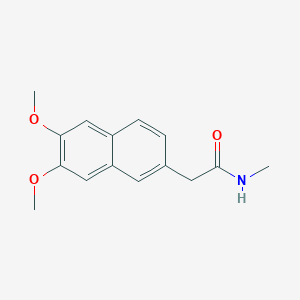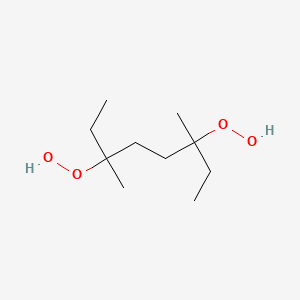
3,6-Dimethyloctane-3,6-diperoxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethyloctane-3,6-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a dimethyloctane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctane-3,6-diperoxol typically involves the reaction of 3,6-dimethyloctane-3,6-dihydroperoxide with hydrogen peroxide in an acidic environment. This reaction facilitates the formation of the diperoxol compound through the addition of peroxide groups to the dimethyloctane structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Dimethyloctane-3,6-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can break down the peroxide groups, leading to the formation of alcohols or hydrocarbons.
Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher-order peroxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the peroxide groups.
科学的研究の応用
3,6-Dimethyloctane-3,6-diperoxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dimethyloctane-3,6-diperoxol involves the generation of free radicals through the homolytic cleavage of the peroxide bonds. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
3,6-Dimethyloctane-3,6-dihydroperoxide: A precursor to 3,6-Dimethyloctane-3,6-diperoxol.
Other organic peroxides: Compounds such as benzoyl peroxide and dicumyl peroxide share similar peroxide functionalities.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals under controlled conditions makes it valuable in various chemical and industrial processes.
特性
CAS番号 |
42828-75-1 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC名 |
3,6-dihydroperoxy-3,6-dimethyloctane |
InChI |
InChI=1S/C10H22O4/c1-5-9(3,13-11)7-8-10(4,6-2)14-12/h11-12H,5-8H2,1-4H3 |
InChIキー |
ZFNNMKJYTJJZOT-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCC(C)(CC)OO)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


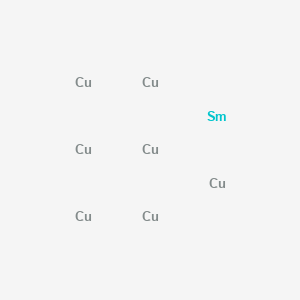
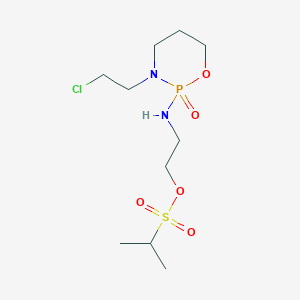
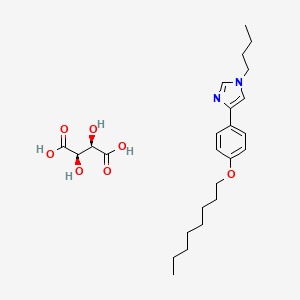



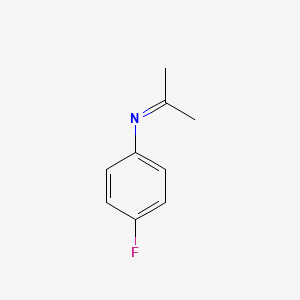
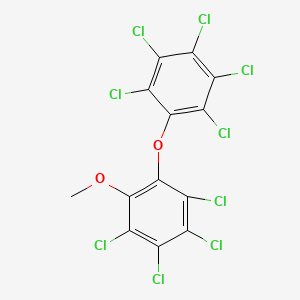
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)

